Neophytadiene Neophytadiene Neophytadiene is a diterpene that is 3-methylidenehexadec-1-ene substituted at positions 7, 11 and 15 by a methyl group. It has a role as an anti-inflammatory agent, an antimicrobial agent, a plant metabolite and an algal metabolite. It is an alkene and a diterpene.
Neophytadiene is a natural product found in Allium ampeloprasum, Cedronella canariensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 504-96-1
VCID: VC20794394
InChI: InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
SMILES: CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
Molecular Formula: C20H38
Molecular Weight: 278.5 g/mol

Neophytadiene

CAS No.: 504-96-1

Cat. No.: VC20794394

Molecular Formula: C20H38

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

Neophytadiene - 504-96-1

Specification

CAS No. 504-96-1
Molecular Formula C20H38
Molecular Weight 278.5 g/mol
IUPAC Name 7,11,15-trimethyl-3-methylidenehexadec-1-ene
Standard InChI InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
Standard InChI Key NIDGCIPAMWNKOA-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C

Introduction

Chemical Properties and Structure

Molecular Formula and Identification

Neophytadiene is a diterpene with the molecular formula C20H38 and a molecular weight of 278.5 g/mol . It is identified by various synonyms including 7,11,15-trimethyl-3-methylidenehexadec-1-ene, 2-(4,8,12-Trimethyltridecyl)buta-1,3-diene, and 1-Hexadecene, 7,11,15-trimethyl-3-methylene- . The compound's canonical SMILES notation is CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C, and its InChIKey is NIDGCIPAMWNKOA-UHFFFAOYSA-N .

Chemical Structure and Classification

Structurally, neophytadiene is characterized as 3-methylidenehexadec-1-ene substituted at positions 7, 11, and 15 by methyl groups . This compound is classified as both an alkene and a diterpene, belonging to the broader category of unsaturated aliphatics . The specific structural arrangement contributes to its biological activity and chemical properties.

Physical Properties

Neophytadiene possesses distinct chromatographic properties that are important for its identification and analysis. The Kovats Retention Index values for neophytadiene, which are crucial for gas chromatography identification, are presented in Table 1.

Table 1: Kovats Retention Index Values for Neophytadiene

Chromatographic Column TypeRetention Index Range
Standard non-polar1806-1881
Semi-standard non-polar1790-1855
Standard polar1910-1961

The variation in retention indices across different column types reflects the compound's polarity characteristics and interaction with stationary phases .

Natural Sources

Plant Distribution

Neophytadiene has been identified in a diverse range of plant species across different families, indicating its widespread occurrence in the plant kingdom. It plays various roles in plant metabolism and contributes to the characteristic aromas and biological activities of these plants.

Table 2: Plant Sources of Neophytadiene

Plant SpeciesFamilyReference
Macaranga barteriEuphorbiaceae
Phaseolus vulgarisFabaceae
Phyllanthus muellerianusPhyllanthaceae
Vitex donianaLamiaceae
Tithonia rotundifoliaAsteraceae
Pteris togoensisPteridaceae
Ampelocissus araneosaVitaceae
Allium ampeloprasumAmaryllidaceae
Cedronella canariensisLamiaceae
Crataeva nurvalaCapparaceae
Blumea laceraAsteraceae
Pandan (Pandanus amaryllifolius)Pandanaceae

Distribution in Plant Tissues

The concentration of neophytadiene varies significantly across different plant parts and developmental stages. In Pandan plants, a detailed study revealed that neophytadiene content follows a pattern of initial increase followed by decrease during leaf development .

Studies on Pandan leaves have shown that neophytadiene content increases significantly from the top to the middle of the plant, reaching peak concentration at the L15 leaf position (613.53 ± 125.08 μg·g−1), followed by a significant decrease toward the base of the plant . Leaves at positions L7-L20 contained higher concentrations than those at the top (L1-L2) or base (L24-L25) of the plant .

Biological Activities

Antimicrobial Properties

The antimicrobial activity of neophytadiene has been established across multiple studies, highlighting its potential in combating microbial infections . Recent research has specifically investigated its role in inhibiting biofilm formation in Staphylococcus aureus, a significant pathogen associated with various infections and antimicrobial resistance .

A molecular docking study using extracts from Ampelocissus araneosa demonstrated that neophytadiene exhibited higher binding affinity to the Biofilm_IcaR protein compared to the control drug metronidazole . This finding suggests that neophytadiene could effectively inhibit biofilm formation in S. aureus by interacting with key regulatory proteins, offering promising avenues for developing novel antimicrobial treatments against biofilm-producing bacteria .

Neuropharmacological Effects

Recent research has revealed significant neuropharmacological effects of neophytadiene, particularly its anxiolytic-like and anticonvulsant activities. A comprehensive study examining doses ranging from 0.1 to 10 mg/kg administered orally demonstrated these effects through multiple behavioral tests .

The anxiolytic-like activity was observed only at higher doses (10 mg/kg) in the elevated plus-maze and hole-board tests . Additionally, neophytadiene exhibited anticonvulsant effects in both 4-aminopyridine and pentylenetetrazole-induced seizures tests .

Mechanistic investigations revealed that pre-treatment with flumazenil (2 mg/kg) abolished both the anxiolytic-like and anticonvulsant effects of neophytadiene, suggesting that these activities likely involve the GABAergic system . The compound also showed modest antidepressant effects, approximately three times less potent than fluoxetine, while notably lacking sedative or locomotor effects .

These findings collectively indicate that neophytadiene may have potential applications in managing anxiety disorders and seizures, with a mechanism potentially involving GABA receptors.

Recent Research Developments

Role in Plant Aroma and Quality

Neophytadiene contributes significantly to the sensory profiles of various plants, including Pandan, where it imparts a characteristic "fresh aroma" . Similarly, it contributes to the distinctive flavors of tobacco and cigars .

In Pandan plants, the dynamic changes in neophytadiene content during plant development have been studied in relation to leaf quality. The unique pattern of neophytadiene accumulation—first increasing and then decreasing during leaf development—significantly influences the aromatic profile of the plant .

Research suggests that the synthesis and degradation of neophytadiene in Pandan leaves may be influenced by multiple factors:

  • Structural carbon increases (lignin and cellulose) during leaf senescence may reduce neophytadiene synthesis as plants develop alternative defense mechanisms .

  • Environmental conditions, particularly high temperatures in tropical lowland rainforest areas where Pandan typically grows, may accelerate the thermal decomposition of neophytadiene .

These findings highlight the importance of harvesting leaves at optimal developmental stages for maximum neophytadiene content. Specifically, leaves at positions L7-L20 were found to have the highest neophytadiene concentrations, making them ideal for applications requiring this compound .

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